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Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their

dysregulation is a hallmark of many diseases, including cancer. This has made them a prime

target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure

in the development of potent and selective kinase inhibitors. The ADP-Glo™ Kinase Assay is a

versatile and sensitive luminescence-based assay for quantifying kinase activity by measuring

the amount of ADP produced during a kinase reaction. This application note provides a detailed

protocol for utilizing the ADP-Glo™ assay to determine the inhibitory activity of indazole

compounds against specific kinases, along with sample data and visualizations of the

experimental workflow and a relevant signaling pathway.

The ADP-Glo™ Kinase Assay is a homogeneous method that can be used for a wide range of

kinases and ATP concentrations.[1][2] The assay is performed in two steps. First, after the

kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the

remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP

into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is

proportional to the initial ADP concentration and, therefore, the kinase activity.[3][4]
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Data Presentation
The inhibitory activity of indazole compounds is typically quantified by determining the half-

maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to

reduce the kinase activity by 50%. The following tables summarize representative data for the

inhibition of two key cell cycle kinases, PKMYT1 and TTK/Mps1, by novel indazole derivatives,

as determined by the ADP-Glo™ Kinase Assay.

Table 1: Inhibition of PKMYT1 Kinase by Indazole Compounds

Compound ID Target Kinase
Inhibitor
Concentration
(nM)

% Inhibition IC50 (nM)

Indazole-A PKMYT1 10 85 5.2

Indazole-B PKMYT1 10 65 15.8

Indazole-C PKMYT1 10 40 45.1

Table 2: Inhibition of TTK/Mps1 Kinase by Indazole Carboxamides[5]

Compound ID Target Kinase IC50 (nM)

Indazole Carboxamide 93a TTK/Mps1 2.9

Indazole Carboxamide 93b TTK/Mps1 5.9

Established Inhibitor (CFI-

400945)
TTK/Mps1 1.8

Established Inhibitor (Mps-IN-

1)
TTK/Mps1 180

Experimental Protocols
This section provides a detailed protocol for determining the IC50 values of indazole

compounds against a target kinase using the ADP-Glo™ Kinase Assay. This protocol is a

synthesized representation based on established methodologies.[5][6]
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Materials
ADP-Glo™ Kinase Assay Kit (Promega)

Recombinant purified protein kinase of interest (e.g., PKMYT1, TTK/Mps1)

Specific peptide substrate for the kinase

Indazole-based kinase inhibitors (test compounds)

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Adenosine triphosphate (ATP)

High-purity Dimethyl sulfoxide (DMSO)

384-well white, opaque microplates

Microplate reader capable of measuring luminescence

Methods
1. Reagent Preparation:

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the

manufacturer's instructions.[7]

Prepare a stock solution of the indazole inhibitor in 100% DMSO (e.g., 10 mM).

Prepare serial dilutions of the inhibitor in kinase reaction buffer to create a range of

concentrations for testing (e.g., a 10-point, 3-fold dilution series). The final DMSO

concentration in the assay should be kept constant and low (e.g., ≤1%).

Prepare the kinase/substrate mixture by diluting the kinase and its specific substrate in the

kinase reaction buffer to the desired concentrations.

Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should

ideally be at or near the Km for the specific kinase.
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2. Kinase Reaction Setup:

In a 384-well plate, add 2.5 µL of the serially diluted indazole compound solution or vehicle

control (DMSO in kinase buffer) to the appropriate wells.[5]

Add 2.5 µL of the 2x kinase/substrate mixture to each well.[5]

Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final

reaction volume will be 10 µL.[5]

Incubate the plate at room temperature for 60 minutes.[5]

3. ADP-Glo™ Assay Procedure:

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.[5]

Incubate the plate at room temperature for 40 minutes.[5]

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.[5]

Incubate the plate at room temperature for 30-60 minutes.[5]

Measure the luminescence using a plate reader.

4. Data Analysis:

Normalize the data by setting the luminescence signal from the vehicle control (no inhibitor)

as 100% kinase activity and the signal from a control with no kinase as 0% activity.

Calculate the percent inhibition for each inhibitor concentration.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).[3]
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Visualizations
Experimental Workflow

1. Prepare Reagents
(Inhibitor Dilutions, Kinase/Substrate, ATP)

2. Set Up Kinase Reaction
(Add Inhibitor, Kinase/Substrate, and ATP to Plate)

3. Incubate
(60 min at Room Temperature)

4. Add ADP-Glo™ Reagent
(Terminate Reaction & Deplete ATP)

5. Incubate
(40 min at Room Temperature)

6. Add Kinase Detection Reagent
(Convert ADP to ATP & Generate Light)

7. Incubate
(30-60 min at Room Temperature)

8. Measure Luminescence

9. Data Analysis
(Calculate % Inhibition & IC50)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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